Pentryl

Descripción general

Descripción

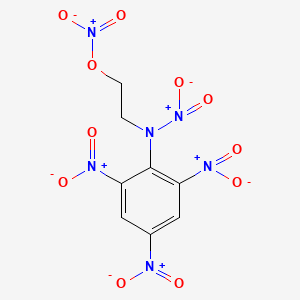

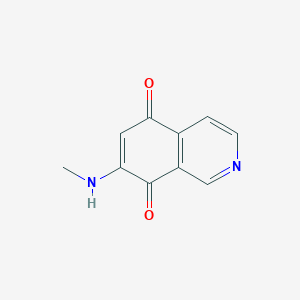

Pentryl is an explosive compound with the molecular formula C8H6(NO2)4ONO2 . It is derived from nitramide, picric acid, and ethyl nitrate . Pentryl is more sensitive to friction than tetryl and much more sensitive than picric acid or trinitrotoluene .

Synthesis Analysis

Pentryl can be synthesized in five steps starting from sodium benzoate . The sodium benzoate is decarboxylated to benzene. The benzene is then chlorinated to chlorobenzene and the chlorobenzene is nitrated to 2,4-dinitrochlorobenzene . The fourth step is to condense 2,4-dinitrochlorobenzene with ethanolamine to produce 2,4-dinitrophenylaminoethanol which is then nitrated to pentryl .Molecular Structure Analysis

The molecular structure of Pentryl is C8H6(NO2)4ONO2 . The molecular weight is 362.17 .Aplicaciones Científicas De Investigación

Nitryl Chloride Production and Environmental Impact

Nitryl chloride, a compound related to pentryl, has been studied for its production through nighttime reactions involving dinitrogen pentoxide and chloride-containing aerosol in polluted marine boundaries. This compound significantly affects the photochemistry of oxidants in coastal areas, such as off the southwestern US coast and near Houston, Texas, highlighting its environmental impact and relevance in atmospheric chemistry studies (Osthoff et al., 2008).

Celastrol's Pharmacological Properties

Celastrol, a pentacyclic triterpenoid, has garnered considerable interest due to its substantial therapeutic properties in various diseases. Research on celastrol's molecular modulators and immunological targets has been extensive, revealing its diverse pharmacological activities. This insight is crucial for potential clinical applications and advancements in drug discovery (Sin Wi Ng et al., 2019).

Analytical Methods for Munition Compounds

Studies have been conducted to develop quantitative analytical methods for the determination of munition compounds, including pentryl, in biological matrices. This research is significant in assessing environmental contamination by these compounds at munition production facilities or nearby areas (Lakings & Gan, 1981).

Mutagenic Activity of Tetryl

Tetryl, a military explosive related to pentryl, has been identified as a direct-acting mutagen in microbial test systems. This finding underscores the potential health risks associated with human exposure to tetryl, especially considering its capacity to cause base-pair substitution reversions and mitotic gene conversions (Whong et al., 1980).

Immunomodulatory Activity of Pentalinonsterol

Pentalinonsterol, a compound isolated from Pentalinon andrieuxii, exhibits potent immunomodulatory activity. Research has demonstrated its potential as an adjuvant for vaccine development against infectious diseases, highlighting its significance in immunology and pharmacology (Oghumu et al., 2017).

Stability of Trace Explosives

Research on the stability of trace explosives, including pentryl, under different environmental conditions, provides valuable data on the environmental stabilities and lifetimes of these materials. This information is crucial for understanding the fate of explosive traces in various environments (Sisco et al., 2017).

Methemoglobin Formation by Pentryl

A study on methemoglobin formation by nitroaromatic explosives, including pentryl, in human erythrocytes, provides insights into the biochemical interactions and potential health impacts of these compounds. The research contributes to a deeper understanding of the toxicology of explosives (Marozienė et al., 2001).

Misacylated Transfer RNAs

Research on the 4-pentenoyl group as a protecting group for the aminoacyl moiety in misacylated tRNAs sheds light on the intricate processes involved in protein biosynthesis. This work has implications for molecular biology and genetics (Lodder et al., 1998).

Phenological Eyes Network (PEN)

The Phenological Eyes Network (PEN) plays a significant role in validating terrestrial ecological remote sensing, focusing on seasonal changes in vegetation. This network is a crucial tool for ecological research, aiding in understanding ecosystem features like phenology and gross primary production (Nasahara & Nagai, 2015).

Safety and Hazards

Propiedades

IUPAC Name |

2-(N,2,4,6-tetranitroanilino)ethyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N6O11/c15-10(16)5-3-6(11(17)18)8(7(4-5)12(19)20)9(13(21)22)1-2-25-14(23)24/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMSQGCYXOMOAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N(CCO[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N6O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentryl | |

CAS RN |

4481-55-4 | |

| Record name | Pentryl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004481554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PENTRYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EF9BEM54XJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

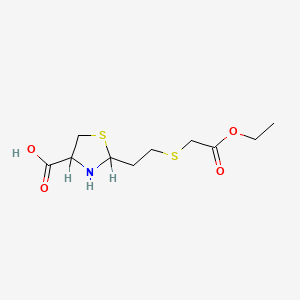

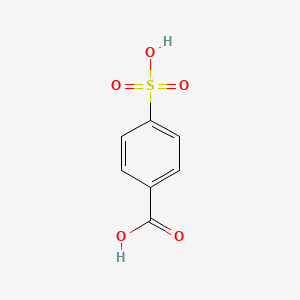

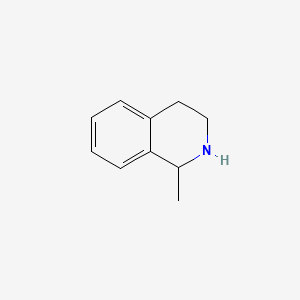

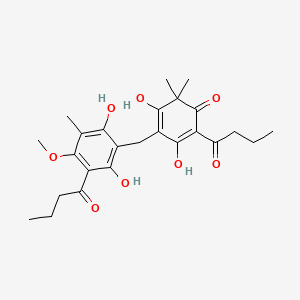

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5,6-Trihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one](/img/structure/B1208487.png)